3-Methyl-6-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Description
Synthesis Analysis
The synthesis of this compound could be related to the enantioselective construction of the 8-azabicyclo [3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of this compound is complex and unique, contributing to its diverse applications in scientific research. The 8-azabicyclo [3.2.1]octane scaffold is a key part of its structure .Chemical Reactions Analysis
The chemical reactions involving this compound could be related to the synthesis of tropane alkaloids, where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture .Mechanism of Action
Target of Action
The compound “3-Methyl-6-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione” contains a 2-oxa-5-azabicyclo[2.2.1]heptane structure , which is a central core of the family of tropane alkaloids . Tropane alkaloids are known to interact with various receptors in the nervous system, such as acetylcholine receptors.
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to affect various neurotransmitter systems, including the cholinergic system .
Result of Action
Compounds that interact with neurotransmitter systems can have a wide range of effects, depending on the specific receptors they target and the way they modulate these receptors’ activity .
Properties
IUPAC Name |
3-methyl-6-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-12-9(14)3-8(11-10(12)15)13-4-7-2-6(13)5-16-7/h3,6-7H,2,4-5H2,1H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJUDQJWRHAFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CC3CC2CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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